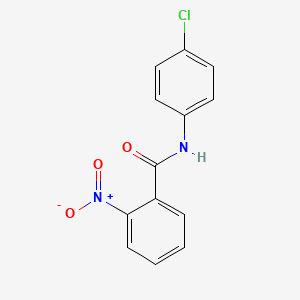
N-(4-chlorophenyl)-2-nitrobenzamide
Übersicht
Beschreibung
“N-(4-chlorophenyl)-2-nitrobenzamide” is a chemical compound. However, there is limited information available about this specific compound .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “N-(4-chlorophenyl)-2-nitrobenzamide”. However, chemical reactions of similar compounds have been reported .
Wissenschaftliche Forschungsanwendungen
Applications in Parasitic Diseases
N-(4-chlorophenyl)-2-nitrobenzamide derivatives have been explored for their potential in combating parasitic diseases. For instance, a study found that certain halo-nitrobenzamides, particularly 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, showed significant activity against Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. These compounds demonstrated inhibitory potency at low micromolar concentrations and were selective towards the parasite over malaria and mammalian cells (Hwang et al., 2010).
Material Science Applications
In material science, N-(4-chlorophenyl)-2-nitrobenzamide compounds have been used to synthesize and characterize nickel (II) and copper (II) complexes. These complexes showed enhanced antibacterial activity compared to their ligand counterparts, indicating a potential application in the development of antibacterial agents (Saeed et al., 2010).
Diabetes Treatment Research
Research has also been conducted on derivatives of N-(4-chlorophenyl)-2-nitrobenzamide for their potential use in treating diabetes. A series of derivatives were synthesized and assessed for their in vitro antidiabetic activity, with one compound showing significant inhibitory activity against α-glucosidase and α-amylase enzymes. Molecular docking and dynamic simulation studies further supported the potential of these compounds as antidiabetic agents, offering insights into their inhibitory mechanism and stability in the binding site of target proteins (Thakral et al., 2020).
Crystallography and Structural Chemistry
The compound has also been a subject of interest in crystallography and structural chemistry. Studies involving X-ray diffraction methods have provided detailed insights into the stereochemistry and molecular structure of certain N-(4-chlorophenyl)-2-nitrobenzamide derivatives. This knowledge is crucial for understanding the compound's interactions and stability, which can be applied in various scientific and industrial applications (Samimi, 2016).
Safety and Hazards
There is limited information available on the safety and hazards of “N-(4-chlorophenyl)-2-nitrobenzamide”. Safety data sheets of similar compounds suggest precautions such as avoiding ingestion and inhalation, and using personal protective equipment .
Zukünftige Richtungen
There is limited information available on the future directions of “N-(4-chlorophenyl)-2-nitrobenzamide”. However, research on similar compounds suggests potential in various biological activities .
Wirkmechanismus
Target of Action
N-(4-chlorophenyl)-2-nitrobenzamide is a complex organic compound. Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that nitrobenzamide compounds can undergo homolysis, a process that increases the concentration of free radicals and secondary reactions . This could potentially lead to various biochemical changes within the target organism or cell.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
The generation of free radicals and secondary reactions due to homolysis could potentially lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-2-nitrobenzamide. Factors such as pH, temperature, and presence of other compounds can affect its stability and activity .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCENMAGLUPDPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351274 | |
| Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-nitrobenzamide | |
CAS RN |
41562-57-6 | |
| Record name | N-(4-chlorophenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




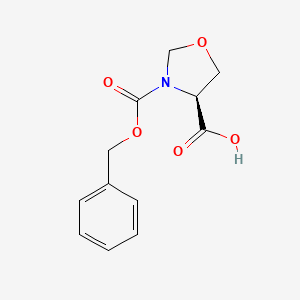


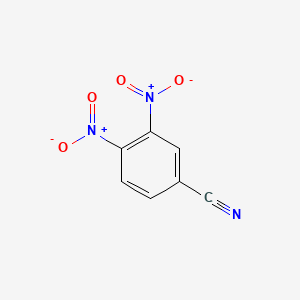
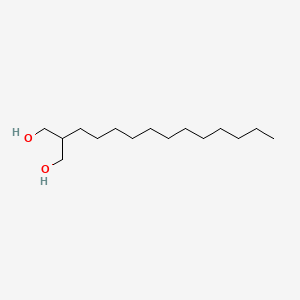



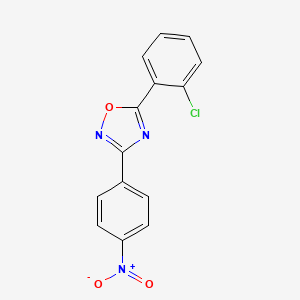
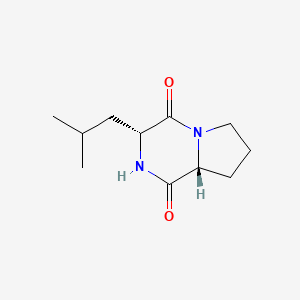
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)